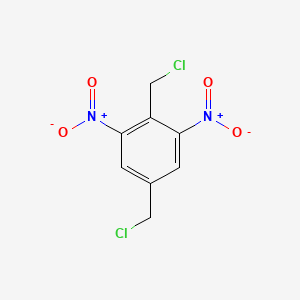
Benzene, 2,5-bis(chloromethyl)-1,3-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2,5-bis(chloromethyl)-1,3-dinitro-: is an organic compound with the molecular formula C8H6Cl2N2O4 It is a derivative of benzene, where two chloromethyl groups and two nitro groups are substituted at the 2, 5, 1, and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- typically involves the nitration of benzene derivatives followed by chloromethylation The nitration process introduces nitro groups into the benzene ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- can undergo oxidation reactions, where the chloromethyl groups are converted to carboxylic acids.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Major Products:
Oxidation: 2,5-Dicarboxy-1,3-dinitrobenzene.
Reduction: 2,5-Bis(aminomethyl)-1,3-dinitrobenzene.
Substitution: 2,5-Bis(hydroxymethyl)-1,3-dinitrobenzene or 2,5-Bis(aminomethyl)-1,3-dinitrobenzene.
Scientific Research Applications
Chemistry: Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers, dyes, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of nitro and chloromethyl groups on biological systems. It can be used to investigate the mechanisms of toxicity and the metabolic pathways involved in the detoxification of nitro compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other biomolecules, leading to cytotoxic effects. The chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, resulting in the inhibition of enzymatic activities and disruption of cellular functions.
Comparison with Similar Compounds
Benzene, 1,2-bis(chloromethyl)-: This compound has chloromethyl groups at the 1 and 2 positions and lacks nitro groups.
Benzene, 1,4-bis(chloromethyl)-: This compound has chloromethyl groups at the 1 and 4 positions and lacks nitro groups.
Benzene, 1,3-dinitro-: This compound has nitro groups at the 1 and 3 positions and lacks chloromethyl groups.
Uniqueness: Benzene, 2,5-bis(chloromethyl)-1,3-dinitro- is unique due to the presence of both chloromethyl and nitro groups, which impart distinct chemical reactivity and biological activity
Properties
CAS No. |
177537-18-7 |
|---|---|
Molecular Formula |
C8H6Cl2N2O4 |
Molecular Weight |
265.05 g/mol |
IUPAC Name |
2,5-bis(chloromethyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C8H6Cl2N2O4/c9-3-5-1-7(11(13)14)6(4-10)8(2-5)12(15)16/h1-2H,3-4H2 |
InChI Key |
UGYQECCNWCGABC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CCl)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















